N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride
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Overview
Description
N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group, a methylsulfamoyl group, and a fluoride ion, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride typically involves the reaction of N-(2-aminoethyl)-N-methylamine with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N-(2-aminoethyl)-N-methylamine+Sulfuryl fluoride→N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamoyl fluorides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as an inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an irreversible inhibitor by covalently modifying the active site of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another sulfonyl fluoride compound used as an enzyme inhibitor.
Diisopropylfluorophosphate (DFP): A fluorophosphate compound with similar inhibitory properties.
Uniqueness
N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride is unique due to its specific structure, which imparts distinct reactivity and selectivity towards certain enzymes. Compared to similar compounds like PMSF and DFP, it offers improved stability and solubility in aqueous solutions, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
2866322-95-2 |
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Molecular Formula |
C3H10ClFN2O2S |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-methylsulfamoyl fluoride;hydrochloride |
InChI |
InChI=1S/C3H9FN2O2S.ClH/c1-6(3-2-5)9(4,7)8;/h2-3,5H2,1H3;1H |
InChI Key |
VEBOHTXEMJHMSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)S(=O)(=O)F.Cl |
Origin of Product |
United States |
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